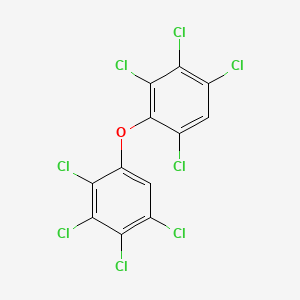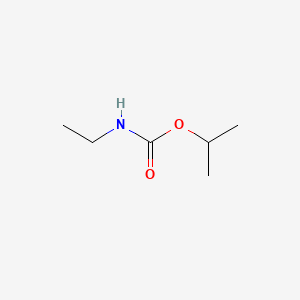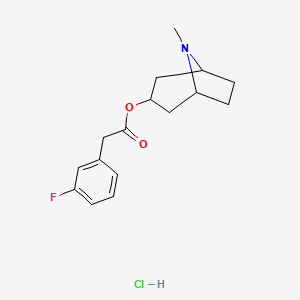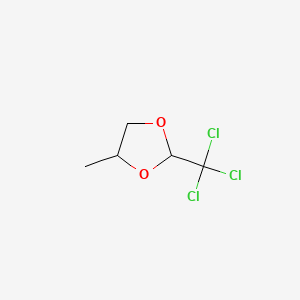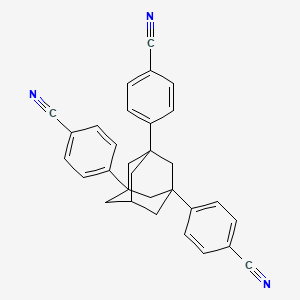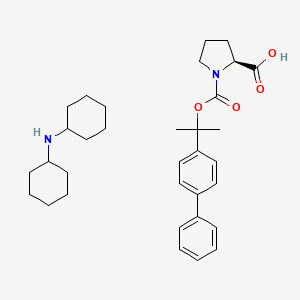
Bpoc-Pro-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bpoc-Pro-OH.DCHA, also known as N-(tert-Butoxycarbonyl)-L-proline dicyclohexylamine salt, is a derivative of proline, an amino acid. This compound is widely used in peptide synthesis due to its stability and ease of handling. It is particularly valuable in the field of organic chemistry for the protection of amino groups during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-Pro-OH.DCHA typically involves the protection of the amino group of L-proline with a tert-butoxycarbonyl (Bpoc) group. The reaction is carried out under mild conditions using tert-butyl chloroformate and a base such as triethylamine. The resulting Bpoc-Pro-OH is then reacted with dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Bpoc-Pro-OH.DCHA undergoes several types of chemical reactions, including:
Deprotection Reactions: The Bpoc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base such as N-methylmorpholine.
Major Products Formed
Deprotection: L-proline.
Coupling: Peptides with Bpoc-protected amino groups.
Wissenschaftliche Forschungsanwendungen
Bpoc-Pro-OH.DCHA is extensively used in scientific research, particularly in the synthesis of peptides and proteins. Its applications include:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Facilitates the synthesis of biologically active peptides for research in enzymology and receptor studies.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for use in pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The primary mechanism of action of Bpoc-Pro-OH.DCHA involves the protection of the amino group of proline, preventing it from participating in unwanted side reactions during peptide synthesis. The Bpoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the stepwise assembly of peptides. The dicyclohexylamine salt form enhances the solubility and handling properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alanine (Bpoc-Ala-OH)
- N-(tert-Butoxycarbonyl)-L-glycine (Bpoc-Gly-OH)
- N-(tert-Butoxycarbonyl)-L-valine (Bpoc-Val-OH)
Uniqueness
Bpoc-Pro-OH.DCHA is unique due to its specific application in the protection of the amino group of proline, an amino acid with a unique cyclic structure that imparts rigidity to peptides. This rigidity is crucial in the formation of secondary structures in proteins, making this compound particularly valuable in the synthesis of peptides with defined conformations.
Eigenschaften
CAS-Nummer |
18725-28-5 |
|---|---|
Molekularformel |
C33H46N2O4 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;(2S)-1-[2-(4-phenylphenyl)propan-2-yloxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO4.C12H23N/c1-21(2,26-20(25)22-14-6-9-18(22)19(23)24)17-12-10-16(11-13-17)15-7-4-3-5-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-5,7-8,10-13,18H,6,9,14H2,1-2H3,(H,23,24);11-13H,1-10H2/t18-;/m0./s1 |
InChI-Schlüssel |
HELVDZPTQLEDTH-FERBBOLQSA-N |
Isomerische SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCC[C@H]3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N3CCCC3C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


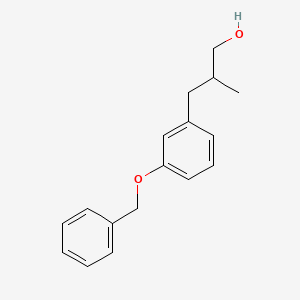

![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
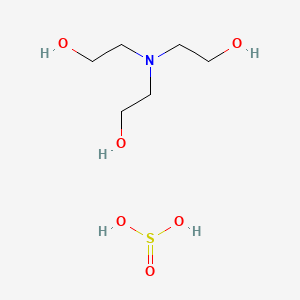
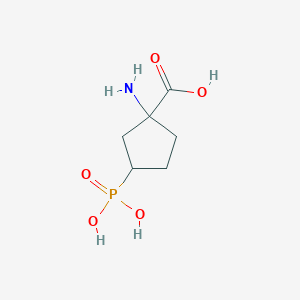

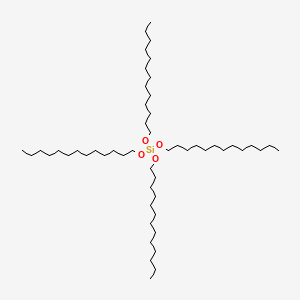
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)

